

Application Note: Screening of Fluoroacetamide Residues by Mass Spectrometry

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Compound of Interest

Compound Name: Fluoroacetamide

Cat. No.: B1672904

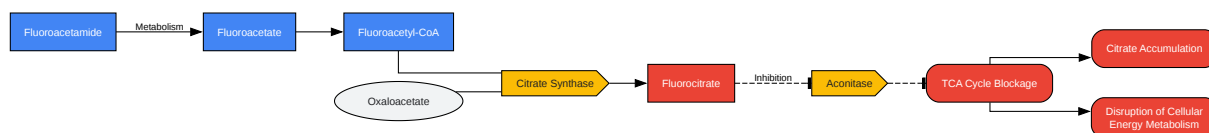
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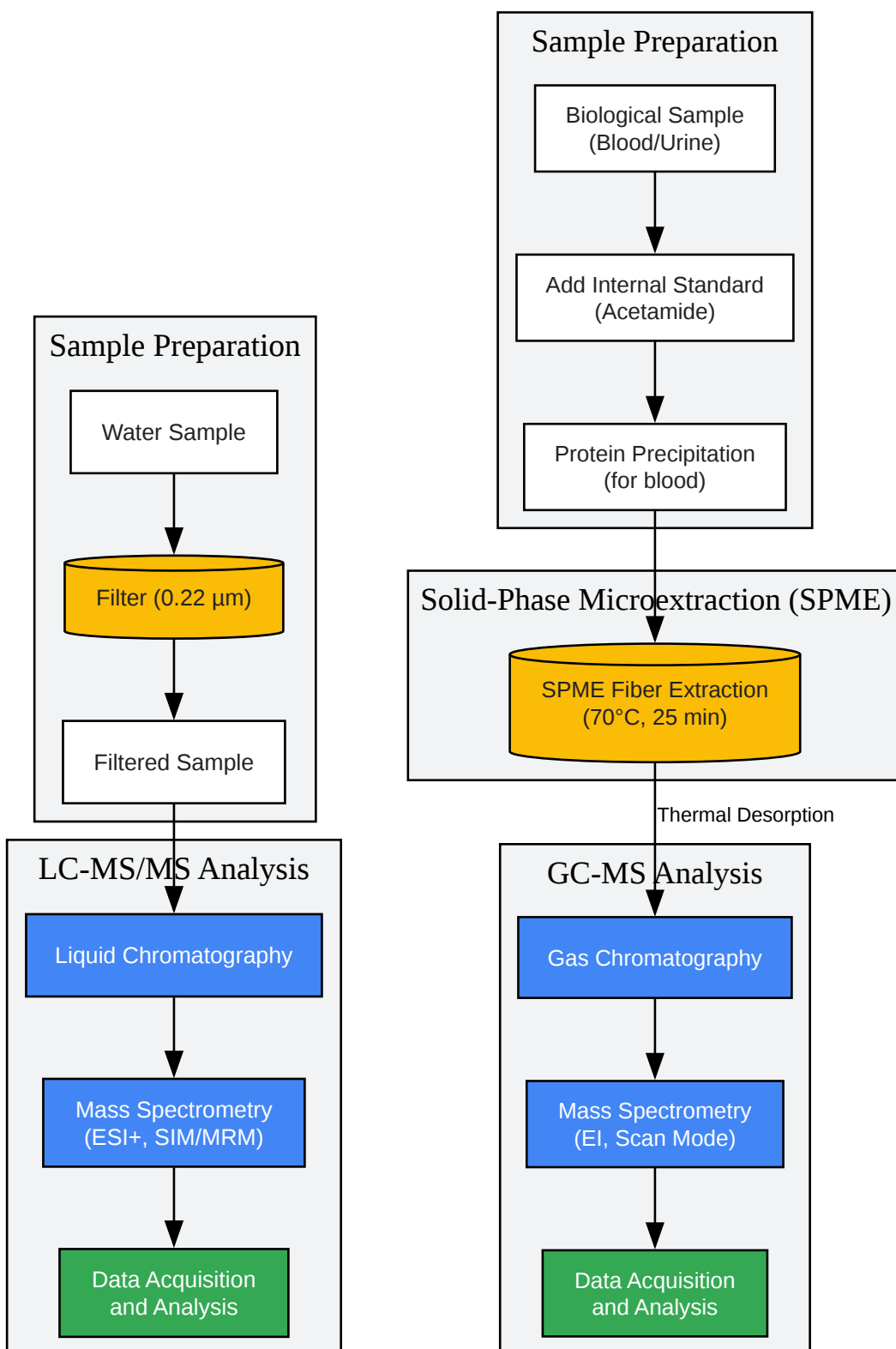
Introduction

Fluoroacetamide is a highly toxic organofluorine compound that has been used as a rodenticide.[1][2] Its high solubility in water and toxicity pose a significant risk of accidental or intentional poisoning.[1][3] Due to its severe toxicity and the absence of a specific antidote, the development of sensitive and reliable methods for the detection of **fluoroacetamide** residues in various matrices is crucial for environmental monitoring and clinical toxicology.[4] Mass spectrometry, coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers high selectivity and sensitivity for the analysis of **fluoroacetamide**. [1][4] This application note provides detailed protocols for the screening of **fluoroacetamide** residues using LC-MS/MS and GC-MS.

Mechanism of Toxicity

Fluoroacetamide itself is not the primary toxic agent. In the body, it undergoes a process known as "lethal synthesis".[5] It is first metabolized to fluoroacetate, which is then converted to fluoroacetyl-CoA. This molecule enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form fluorocitrate.[5][6] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the TCA cycle that catalyzes the isomerization of citrate to isocitrate.[6][7] The inhibition of aconitase leads to a blockage of the TCA cycle, resulting in the accumulation of citrate and a severe disruption of cellular energy metabolism.[6][7]





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